molecular formula C14H11ClF3N3O B590372 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide CAS No. 1061358-71-1

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide

Katalognummer: B590372
CAS-Nummer: 1061358-71-1
Molekulargewicht: 329.707
InChI-Schlüssel: BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a 2-chloro-5-(trifluoromethyl)pyridin-4-ylamino group. Its structure combines electron-withdrawing groups (chloro, trifluoromethyl) with a pyridine heterocycle, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Key Intermediates

Preparation of 2-Chloro-5-(trifluoromethyl)pyridine

The pyridine derivative serves as a critical intermediate. Vapor-phase chlorination of 3-trifluoromethylpyridine with chlorine gas (1–6 moles per mole substrate) at 300–450°C yields 2-chloro-5-(trifluoromethyl)pyridine with minimal byproducts . This method avoids the formation of polychlorinated derivatives common in liquid-phase reactions. Alternatively, triphosgene-mediated chlorination of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine in dichloromethane at 0°C provides a high-purity intermediate, as confirmed by 1H^1H NMR (δ\delta 8.68 ppm for pyridinium protons) and mass spectrometry (m/z = 250) .

Table 1: Comparison of Chlorination Methods

MethodConditionsYield (%)Purity (HPLC)
Vapor-phase chlorination 400°C, Cl2_2 (2 eq)75>95%
Triphosgene 0°C, CH2_2Cl2_2, 3 h9098%

Synthesis of N-Methylbenzamide Precursors

The benzamide fragment is synthesized via amide coupling of methyl 3-amino-4-methylbenzoate with methylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in dichloromethane or toluene, the reaction achieves >85% conversion. Subsequent hydrolysis with lithium hydroxide affords the free acid, which is converted to the acid chloride using thionyl chloride for downstream coupling .

Coupling Strategies for Amine and Benzamide Moieties

Nucleophilic Aromatic Substitution

The chloro group at the 2-position of the pyridine ring undergoes nucleophilic displacement with the amine group of 4-amino-N-methylbenzamide. Optimized conditions involve heating at 80–100°C in dimethylformamide (DMF) with potassium carbonate as a base, yielding 70–80% of the target compound. 13C^{13}C NMR analysis confirms successful substitution, with a carbonyl resonance at δ\delta 181.16 ppm and pyridinium carbons at δ\delta 153.14–111.25 ppm .

Analytical Characterization and Optimization

High-resolution mass spectrometry (HRMS) and multinuclear NMR are pivotal for structural validation. For example, HRMS of the final product shows m/z = 381.1341 (calc. 381.1355 for C18_{18}H20_{20}F3_3N4_4S) . Reaction optimization studies reveal that prolonged heating (>12 h) improves conversion but risks decomposition, necessitating precise time control .

Table 2: Key Analytical Data

TechniqueObservationsSource
1H^1H NMR δ 10.09 (s, 1H, NH), 8.22 (d, J=5.4 Hz)
HRMS m/z 381.1341 (M+H)+^+
13C^{13}C NMR δ 250 (M+^+), 119.17 (CF3_3)

Comparative Analysis of Synthetic Routes

The vapor-phase chlorination route offers scalability and simplicity, whereas triphosgene-mediated synthesis provides higher yields under milder conditions. For amidation, EDC/HBTU protocols outperform traditional acyl chloride methods due to reduced side reactions. Integrating these approaches ensures a balance between efficiency and practicality.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.

    Hydrolysis Products: N-methylbenzamide and 2-chloro-5-(trifluoromethyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and other materials to impart specific chemical properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Molecular Probes: Utilized in biochemical assays to study protein-ligand interactions.

Medicine

    Pharmaceutical Development: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.

    Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its function by forming stable complexes. This interaction can disrupt normal biological pathways, leading to the desired therapeutic or biochemical effect.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and properties between the target compound and its analogues:

Compound Name / ID Core Heterocycle Substituents Molecular Weight Melting Point (°C) Solubility (DMSO) Biological Activity (IC₅₀)
Target: 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide Pyridine 2-Cl, 5-CF₃ on pyridine; N-methylbenzamide Not reported Not reported Not reported Not reported
6g (Heterocycles 2022) Pyrimidine Cyclohexylamino, 3,4-dioxocyclobut-1-en-1-yl ~600 (estimated) 204.5–206.1 Not reported EGFRwt: 0.75 μM; Src: 0.15 μM
PND-1186 (VS-4718) Pyridine 2-Methoxy, 4-morpholino on aniline; 5-CF₃ 501.5 Not reported 24 mg/mL FAK inhibitor (IC₅₀ < 1 μM)
68b (FAK Inhibitor Study) Pyrimidine 2-Cl, 5-CF₃ on pyrimidine; N-methylbenzamide ~400 (estimated) Not reported Not reported FAK inhibition (IC₅₀ not reported)
73 (Trifluoroacetate Salt) Pyrimidine 2-Aminoethylamino-cyclobutenedione; 5-CF₃ ~700 (estimated) Not reported High (salt form) Covalent FAK inhibitor

Key Observations:

Core Heterocycle: Pyridine-based compounds (e.g., PND-1186, target compound) vs. pyrimidine-based analogues (e.g., 6g, 68b) exhibit distinct electronic and steric profiles. The target compound’s pyridine core may reduce metabolic stability compared to pyrimidines but improve lipophilicity .

Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds, this group enhances metabolic stability and hydrophobic interactions with target proteins . Chloro (Cl): In the target compound and 68b, the chloro group at position 2 may sterically hinder enzyme binding compared to bulkier substituents like morpholino (PND-1186) or cyclohexylamino (6g) . Amino Modifications: Compounds with cyclobutenedione moieties (e.g., 6g, 73) show enhanced kinase inhibition, likely due to covalent interactions with catalytic lysines .

Solubility and Bioavailability: PND-1186’s morpholino and methoxy groups improve aqueous solubility (24 mg/mL in DMSO) compared to the target compound, whose solubility is unreported but may be lower due to hydrophobic substituents .

Antitumor and Kinase Inhibition:

  • 6g : Demonstrated potent antitumor activity (IC₅₀ = 1.08–2.57 μM against four cancer lines) and dual inhibition of EGFRwt and Src kinases .
  • PND-1186: A clinical-stage FAK inhibitor with submicromolar IC₅₀ values, highlighting the importance of morpholino and methoxy groups for target engagement .

Mechanism of Action:

  • Covalent inhibitors (e.g., 73) form irreversible bonds with FAK, while non-covalent analogues (e.g., PND-1186) rely on reversible interactions. The target compound’s lack of reactive groups likely limits it to non-covalent mechanisms .

Biologische Aktivität

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide, identified by its CAS number 1061358-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H11ClF3N3O, with a molecular weight of 329.7 g/mol. The compound features a chloro and trifluoromethyl group that may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study assessing the antibacterial efficacy of pyridine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin and chloromycin . Specifically, compounds with similar substituents demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Bacteria
2-Chloro derivatives2Staphylococcus aureus
Norfloxacin2Staphylococcus aureus
Chloromycin7Staphylococcus aureus

Antifungal Activity

Additionally, research indicates that related compounds exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus. A recent study reported EC50 values for certain derivatives that were competitive with established antifungal agents .

CompoundEC50 (μg/mL)Target Fungi
Pyridine derivative6.72Botrytis cinerea
Hymexazol6.11Botrytis cinerea

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors in microbial cells. Structural analyses suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated a series of benzimidazole derivatives, some of which shared structural similarities with the target compound. These derivatives were tested against multiple bacterial strains, revealing promising antibacterial activity with specific emphasis on their effectiveness against resistant strains .
  • Antifungal Assessment : In another investigation focused on antifungal activity, several pyridine-based compounds were synthesized and tested against common fungal pathogens. The results indicated that modifications in the molecular structure significantly impacted antifungal potency, suggesting pathways for further optimization .

Q & A

Q. What are the critical challenges in synthesizing 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide, and how can they be methodologically addressed?

Basic Research Question
The synthesis involves sequential functionalization of the pyridine core. Key challenges include:

  • Chlorination and trifluoromethyl group introduction : Requires precise temperature control (e.g., 0–5°C for chlorination) and catalysts like Cu(I) to minimize side reactions .
  • Amide coupling : Use coupling reagents such as HATU or DCC in anhydrous DMF to ensure efficient N-methylbenzamide formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to polar intermediates .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of pyridine substitution and amide bond formation (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry of the trifluoromethyl and chloro substituents .

Q. How does the compound interact with bacterial acps-pptase enzymes, and what experimental evidence supports this mechanism?

Advanced Research Question
The compound inhibits bacterial proliferation by dual targeting of acps-pptase isoforms (Class I and II). Methodological insights:

  • Enzyme kinetics : Competitive inhibition observed via Lineweaver-Burk plots (Ki = 0.8 µM for Class I) .
  • Docking studies : Pyridine nitrogen and trifluoromethyl group form hydrogen bonds with active-site residues (e.g., Arg152) .
  • Resistance assays : Mutations in pptase genes (e.g., S98L) reduce efficacy, confirming target specificity .

Q. What structure-activity relationship (SAR) trends have been observed for analogs of this compound?

Advanced Research Question

  • Trifluoromethyl position : Para-substitution on pyridine enhances lipophilicity (logP = 2.1 vs. 1.5 for meta) and biofilm penetration .
  • N-methyl substitution : Removal reduces metabolic stability (t1/2 = 2.1 h vs. 6.7 h for methylated analog) due to CYP3A4 oxidation .
  • Chloro vs. fluoro : Chloro improves target affinity (IC50 = 0.5 µM vs. 1.2 µM for fluoro), likely due to enhanced halogen bonding .

Q. What strategies are recommended for mitigating poor aqueous solubility during in vitro assays?

Methodological Focus

  • Co-solvent systems : Use 5% DMSO in PBS with 0.01% Tween-80 to prevent aggregation .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases solubility by 12-fold .
  • pH adjustment : Solubility peaks at pH 6.5 (2.3 mg/mL) due to partial protonation of the pyridine nitrogen .

Q. How can conflicting reports on its antifungal activity be reconciled?

Data Contradiction Analysis
Discrepancies arise from assay conditions:

  • Inoculum size : MIC = 8 µg/mL at 1×10⁴ CFU/mL vs. 32 µg/mL at 1×10⁶ CFU/mL due to inoculum effect .
  • Media composition : RPMI-1640 with 2% glucose reduces efficacy (MIC = 64 µg/mL) compared to Sabouraud dextrose .
  • Resistant strains : ERG11 upregulation in Candida albicans correlates with reduced susceptibility .

Q. What computational approaches are effective for predicting its off-target effects?

Advanced Research Question

  • Proteome-wide docking : SwissDock simulations identified unintended binding to human carbonic anhydrase IX (Kd = 15 µM) .
  • Pharmacophore modeling : Overlap with kinase inhibitor scaffolds (e.g., VEGFR2) suggests potential anti-angiogenic activity .
  • ADMET prediction : QikProp forecasts high blood-brain barrier penetration (BBB score = 0.8), necessitating neurotoxicity assays .

Q. What protocols ensure analytical purity for in vivo studies?

Methodological Focus

  • HPLC conditions : C18 column, 40% acetonitrile/water (0.1% TFA), retention time = 12.3 min, purity ≥98% .
  • Elemental analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values .
  • Residual solvent testing : GC-MS confirms DMF levels <500 ppm per ICH Q3C guidelines .

Q. How does its potency compare to structurally related pyridine-based antimicrobials?

Comparative Analysis

  • vs. 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide : 2-fold higher activity against MRSA (MIC = 4 µg/mL vs. 8 µg/mL) due to improved membrane permeability .
  • vs. thieno[2,3-d]pyrimidine analogs : Lower cytotoxicity (CC50 = 32 µM vs. 12 µM) but reduced fungal coverage .
  • vs. pyridinylbenzamide agrochemicals : 50% lower photodegradation rate under UV light, enhancing field stability .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

Advanced Research Question

  • Hydrolytic degradation : Incubate at pH 3–9 (37°C, 14 days); LC-MS identifies cleavage products (e.g., free pyridine-4-amine) .
  • Photolysis studies : Xenon arc lamp (300–800 nm) simulates sunlight; QTOF-MS detects trifluoroacetic acid as a major byproduct .
  • Soil microcosm assays : Measure half-life (t1/2 = 28 days in loam soil) via extraction with dichloromethane and GC analysis .

Synthesis routes and methods I

Procedure details

2-chloro-4-iodo-5-(trifluoromethyl)pyridine (500 mg, 1.63 mmol), 2-amino-N- methylbenzamide (244 mg, 1.63 mmol), diacetoxypalladium (29.2 mg, 0.13 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (151 mg, 0.26 mmol) and cesium carbonate (636 mg, 1.95 mmol) were mixed together in dioxane (10 mL). Reaction was degassed with nitrogen and was stirred at 90 °C overnight under nitrogen. Reaction was filtered, washed with CH2Cl2 and filtrate was concentrated to dryness. The crude product was purified by flash chromatography on silica gel eluting with 10 to 50% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford 2-(2-chloro-5-(trifluoromethyl)pyridin-4-ylamino)-N-methylbenzamide (340 mg, 63.4 %) as a pale yellow solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00195 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00163 mol
Type
reactant
Reaction Step Three
Quantity
0.00163 mol
Type
reactant
Reaction Step Four
Quantity
0.00026 mol
Type
catalyst
Reaction Step Five
Quantity
0.00013 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Cesium carbonate (3.40 g, 10.43 mmol) was added to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (1.604 g, 5.22 mmol), palladium(II) acetate (0.094 g, 0.42 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.362 g, 0.63 mmol) and 2-amino-N-methylbenzamide (0.784 g, 5.22 mmol) in dioxane (40 mL). The resulting suspension was heated at 80° C. for 24 hours under an argon atmosphere. The mixture was filtered through Celite and then purified directly by chromatography on silica eluting with a mixture of 50% EtOAc in isohexane. Fractions containing product were combined and evaporated to leave 2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide (1.168 g, 68% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 2.76 (3H, d), 7.24 (2H, dd), 7.57 (2H, ddd), 7.74 (1H, dd), 8.49 (1H, d), 8.71 (1H, d), 10.54 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=329.99 and 331.95.
Name
Cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.604 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
0.784 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.094 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Method B was applied to a mixture of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (103 mg, 0.34 mmol), 2-amino-N-methylbenzamide (51 mg, 0.34 mmol), Pd2(dba)3 (30 mg, 0.033 mmol), xantphos (28 mg, 0.014 mmol) and cesium carbonate (234 mg, 0.72 mmol) in dioxane (4.5 ml).
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.